molecular formula C9H8N4O3 B15219006 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline CAS No. 37536-74-6

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline

Cat. No.: B15219006
CAS No.: 37536-74-6
M. Wt: 220.18 g/mol
InChI Key: CUOFNKHPHGEIMK-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline is a chemical compound incorporating the 1,3,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry due to its metabolic stability and capability to form hydrogen bonds with biological targets . The 1,3,4-oxadiazole pharmacophore is recognized for its diverse biological activities and is a key structural component in several bioactive molecules and approved drugs . Researchers utilize this heterocyclic system in the development of novel therapeutic agents, with documented investigations into its potential for anticancer , antimicrobial , and enzyme inhibitory activities . The specific substitution pattern of this compound, featuring a 5-methyl group on the oxadiazole ring and a 4-nitroaniline moiety, presents a versatile building block for further chemical exploration. The aniline group can be used for derivatization to create amides or Schiff bases, while the electron-withdrawing nitro group can influence the electronic properties of the molecule and may be a candidate for reduction to an aniline, offering a pathway to a diverse set of novel chemical entities . This product is intended for research applications only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

37536-74-6

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline

InChI

InChI=1S/C9H8N4O3/c1-5-11-12-9(16-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,10H2,1H3

InChI Key

CUOFNKHPHGEIMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Key Steps:

  • Hydrazide Formation : 4-Nitroaniline derivatives are reacted with acyl chlorides (e.g., acetic anhydride) to form hydrazides .

  • Oxadiazole Cyclization : The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) or nitrobenzoic acids under acidic or basic conditions to form the 1,3,4-oxadiazole ring .

Example Protocol (adapted from Scheme 9 in ):

  • Reactants : Hydrazide derivative (1 eq), CS₂ (excess), ethanol (solvent), KOH (base).

  • Conditions : Reflux for 24 h, followed by acidification with HCl.

  • Yield : 68% for analogous oxadiazole derivatives.

Spectral Confirmation (from ):

  • IR : Disappearance of C=O stretch at ~1735 cm⁻¹ (ester) and emergence of amide C=O at ~1680 cm⁻¹.

  • ¹H NMR : Disappearance of ethyl group protons (δ 1.2–1.4 ppm) and cis-configuration confirmation via coupling constants (J ≈ 9.5 Hz).

Oxadiazole Ring Reactions

The 1,3,4-oxadiazole ring participates in:

  • Nucleophilic Substitution : Reacts with amines or thiols at the C-2 position under basic conditions .

  • Mannich Reactions : Forms derivatives with formaldehyde and primary amines (e.g., p-toluidine) under ultrasound-assisted conditions .

Example Reaction (from ):

ReactantConditionsProductYield
Oxadiazole + Formaldehyde + p-ToluidineUltrasound, 50°C, 2 h4-(Oxadiazol-2-yl)phthalazinone derivative72%

Nitro Group Reduction

The nitro group (-NO₂) at the 4-position undergoes catalytic hydrogenation to form an amine (-NH₂):

  • Catalyst : Pd/C or Raney Ni.

  • Conditions : H₂ gas (1–3 atm), ethanol, 25–50°C .

  • Product : 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,4-diaminobenzene (confirmed via LC-MS ).

Aniline Functionalization

The primary amine (-NH₂) participates in:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions .

  • Acylation : Reacts with acetyl chloride to form acetamide derivatives .

Example Data (from ):

ReactionReagents/ConditionsProductYield
Aniline + Ac₂OReflux, 1 hAcetylated derivative85%

Stability and Degradation

  • Thermal Stability : Decomposes at >250°C (TGA data in ).

  • Photolysis : The nitro group facilitates UV-induced degradation, forming nitroso intermediates (HPLC-MS analysis ).

Comparative Reactivity Table

Reaction TypeReagentsKey ObservationsRef.
CyclizationCS₂/KOHForms thioxo-oxadiazole intermediates
Mannich ReactionFormaldehyde + p-ToluidineUltrasound accelerates reaction rate
Nitro ReductionH₂/Pd-CSelective reduction to amine
AcylationAcetyl chlorideHigh yield under mild conditions

Mechanistic Insights

  • Cyclization : Proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CS₂ or nitrobenzoic acid, followed by dehydration .

  • Mannich Reaction : Involves imine formation between formaldehyde and amine, followed by oxadiazole ring activation .

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Substituents on Aniline/Oxadiazole Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline 4-Nitroaniline, 5-methyl-oxadiazole 234.21 (estimated) Not reported Nitro, oxadiazole, methyl
2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (Compound 20, ) Aniline (no nitro group) 175.18 Not reported Oxadiazole, methyl, amine
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine Benzylamine (4-position) 189.21 85.5–87 Oxadiazole, methyl, primary amine
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline N,N-Dimethylaniline, pyrazole-oxadiazole 361.42 Not reported Dimethylamino, pyrazole, oxadiazole
Key Observations:
  • Electron Effects: The nitro group in the target compound creates a strong electron-deficient aromatic system, enhancing its susceptibility to nucleophilic attacks compared to electron-rich analogs like the dimethylamino derivative .
  • Solubility : The benzylamine derivative exhibits higher solubility in polar solvents due to its primary amine group, whereas the nitroaniline derivative may prefer aprotic solvents.

Q & A

Q. What are the key considerations for synthesizing 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline, and what methodologies are recommended?

Synthesis requires precise control of reaction conditions. For example, oxadiazole ring formation often employs dehydrating agents like POCl₃ or PCl₃, while protecting the nitro and amine groups from side reactions. A stepwise approach involves:

  • Coupling 4-nitroaniline derivatives with pre-synthesized oxadiazole intermediates.
  • Purification via column chromatography using gradients of ethyl acetate/hexane to isolate the product .
  • Light-sensitive intermediates necessitate foil-covered reaction vessels to prevent decomposition .

Q. How is the structural integrity of this compound validated post-synthesis?

Combined spectroscopic and crystallographic methods are critical:

  • X-ray crystallography (using programs like SHELXL) confirms bond lengths and angles, with refinements for thermal displacement parameters .
  • NMR spectroscopy (¹H and ¹³C) verifies proton environments and substituent positions. For example, the methyl group on the oxadiazole ring appears as a singlet at δ 2.61 ppm in CDCl₃ .
  • IR spectroscopy identifies functional groups (e.g., nitro stretches at ~1539 cm⁻¹ and amine N–H stretches at ~3450 cm⁻¹) .

Q. What analytical techniques are essential for characterizing its stability and reactivity?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • Thermogravimetric analysis (TGA) assesses thermal stability, particularly for nitro-containing compounds prone to decomposition .
  • UV-Vis spectroscopy monitors electronic transitions influenced by the nitro and oxadiazole groups, which are critical for photostability studies .

Advanced Research Questions

Q. How can computational methods elucidate its biological interactions?

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets. For example, oxadiazole derivatives often target enzymes like kinases or proteases. Adjust docking parameters (grid size, exhaustiveness) to account for the nitro group’s electron-withdrawing effects .
  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as the nitroaniline moiety’s susceptibility to nucleophilic attack .

Q. How do structural modifications impact its physicochemical properties?

Comparative studies with analogs (e.g., 3-(1,3-oxazol-5-yl)aniline) reveal:

  • Solubility : The nitro group reduces aqueous solubility but enhances lipophilicity, critical for membrane permeability in drug design .
  • Bioactivity : Substituting the methyl group on the oxadiazole with bulkier substituents (e.g., aryl groups) can alter steric hindrance, affecting target binding .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data?

  • Multi-method validation : If X-ray data (e.g., bond lengths) conflict with NMR/IR results, re-examine sample purity or consider polymorphic forms.
  • Dynamic effects : Solution-state NMR may reflect conformational flexibility not captured in static crystal structures .

Q. How can researchers optimize synthetic yields for light-sensitive intermediates?

  • Use low-intensity red light during handling and reaction quenching.
  • Employ rapid purification techniques (e.g., flash chromatography) to minimize exposure .

Q. What pharmacological hypotheses exist for this compound’s mechanism of action?

Structural analogs (e.g., Raltegravir’s oxadiazole component) suggest potential antiviral or anticancer activity via enzyme inhibition. Target validation could involve:

  • Enzyme assays (e.g., HIV integrase inhibition).
  • Cell-based cytotoxicity screens to assess selectivity .

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